molecular formula C13H17NO2S B14814102 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide

5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide

Cat. No.: B14814102
M. Wt: 251.35 g/mol
InChI Key: RLHBKDGSLHAWRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with dimethylamine in the presence of a base such as triethylamine.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group, such as a halide.

    Addition of the Methylthio Group: The methylthio group can be added via a nucleophilic substitution reaction using a methylthiol reagent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe to study the interactions of small molecules with biological targets.

    Medicine: It is investigated for its potential pharmacological properties, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide involves its interaction with specific molecular targets. The compound’s unique structural features allow it to bind to certain proteins or enzymes, modulating their activity. The cyclopropoxy group and the methylthio group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-2-methylsulfanylbenzamide

InChI

InChI=1S/C13H17NO2S/c1-14(2)13(15)11-8-10(16-9-4-5-9)6-7-12(11)17-3/h6-9H,4-5H2,1-3H3

InChI Key

RLHBKDGSLHAWRK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)OC2CC2)SC

Origin of Product

United States

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